[4-(4-FLUOROPHENYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE
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Overview
Description
4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE: is a chemical compound with the molecular formula C17H18FN3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in research to develop new therapeutic agents targeting specific biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its efficacy in treating various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. It is also employed in the formulation of specialty chemicals and additives .
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-23-17-5-3-2-4-16(17)18(22)21-12-10-20(11-13-21)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPCRENSXFUPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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